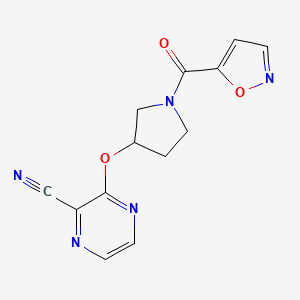

3-((1-(Isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

3-((1-(Isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core linked to an isoxazole-5-carbonyl-substituted pyrrolidin-3-yl-oxy moiety.

Properties

IUPAC Name |

3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O3/c14-7-10-12(16-5-4-15-10)20-9-2-6-18(8-9)13(19)11-1-3-17-21-11/h1,3-5,9H,2,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLORZMCRTJOKDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(Isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the isoxazole-5-carbonyl chloride. This intermediate can be reacted with pyrrolidin-3-ol under controlled conditions to form the corresponding carbamate, which is then further reacted with pyrazine-2-carbonitrile to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and reducing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced analogs.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures.

Medicine: The compound may be explored for its pharmacological properties, including its potential use as a therapeutic agent in treating various diseases.

Industry: It can be used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 3-((1-(Isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The isoxazole and pyrazine moieties may interact with enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pyrazine-2-carbonitrile core is shared with several analogs, but its substituents distinguish it:

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Activity and Selectivity

- Pyrazine vs. The carbonitrile group may act as a hydrogen bond acceptor or dipole contributor .

- Isoxazole-Pyrrolidine vs. The pyrrolidin-3-yl-oxy linker may improve solubility compared to piperidine derivatives () .

Biological Activity

3-((1-(Isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, identified by its CAS number 2034396-90-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 285.26 g/mol. The compound features a pyrazine core linked to an isoxazole and a pyrrolidine moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₅O₃ |

| Molecular Weight | 285.26 g/mol |

| CAS Number | 2034396-90-0 |

Antitumor Activity

Recent studies have indicated that pyrazine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, pyrazole derivatives demonstrated cytotoxic effects, suggesting that the incorporation of isoxazole and pyrrolidine could enhance their antitumor activity through synergistic mechanisms with established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds exhibiting structural similarities to this compound have been shown to inhibit key inflammatory mediators such as TNFα and IL-6 in various in vitro assays. For example, derivatives with similar scaffolds have reported IC50 values in the low micromolar range against inflammatory cytokines, indicating promising anti-inflammatory properties .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

- Isoxazole Moiety : Contributes to the compound's ability to interact with biological targets effectively.

- Pyrrolidine Ring : Enhances solubility and bioavailability, crucial for therapeutic applications.

- Pyrazine Core : Provides a platform for further modifications that can improve potency and selectivity.

Research indicates that modifications in these regions can lead to enhanced biological profiles, making them suitable candidates for further development as therapeutic agents .

Case Study 1: Antitumor Efficacy

In a recent investigation, a series of pyrazole derivatives were synthesized and tested against breast cancer cell lines. Among these, compounds with the isoxazole-pyrrolidine linkage exhibited significantly higher cytotoxicity compared to their counterparts lacking this feature. The study concluded that the structural integrity provided by the isoxazole moiety was pivotal in enhancing the antitumor activity of the derivatives .

Case Study 2: Anti-inflammatory Activity

Another study focused on evaluating the anti-inflammatory effects of pyrazole derivatives in models of acute inflammation. Compounds similar to this compound demonstrated potent inhibition of pro-inflammatory cytokines in cellular assays, with one derivative achieving an IC50 value of 0.013 μM against human IKK-2 . This highlights the therapeutic potential of such compounds in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.